molecular formula C29H38O10 B13834039 [(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate

[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate

Cat. No.: B13834039
M. Wt: 546.6 g/mol
InChI Key: ULZWCGMUIFQZOD-KIDMXVSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate is a complex organic compound characterized by multiple hydroxyl groups, acetoxy groups, and a benzoate ester. This compound is notable for its intricate tetracyclic structure, which includes several stereocenters, making it a subject of interest in stereochemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate typically involves multiple steps, including the formation of the tetracyclic core, introduction of hydroxyl groups, and esterification with benzoic acid. The reaction conditions often require the use of strong acids or bases, protective groups to prevent unwanted reactions, and precise control of temperature and pH to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to handle the complex multi-step synthesis. The process would be optimized for yield and purity, often involving chromatography and recrystallization steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, [(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate is used as a model compound to study stereochemistry and reaction mechanisms. Its complex structure makes it an excellent candidate for exploring the effects of stereochemistry on reactivity and product distribution .

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential biological activity, including its interactions with enzymes and receptors. Its multiple hydroxyl groups and ester functionalities suggest it could interact with biological molecules in unique ways, potentially leading to new therapeutic applications .

Industry

In industry, this compound may be used as a precursor for the synthesis of more complex molecules or as a functional additive in materials science .

Mechanism of Action

The mechanism of action of [(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple hydroxyl groups and ester functionalities allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the specific targets being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetracyclic molecules with hydroxyl and ester functionalities, such as:

Uniqueness

The uniqueness of [(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate lies in its specific arrangement of functional groups and stereocenters, which confer unique reactivity and biological activity. Its complex structure makes it a valuable compound for studying the effects of stereochemistry and functional group interactions in both chemical and biological contexts .

Properties

Molecular Formula

C29H38O10

Molecular Weight

546.6 g/mol

IUPAC Name

[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate

InChI

InChI=1S/C29H38O10/c1-14-17(31)12-28(26(3,4)36)20(14)21(33)23(34)27(5)18(32)11-19-29(13-37-19,39-15(2)30)22(27)24(28)38-25(35)16-9-7-6-8-10-16/h6-10,17-19,21-24,31-34,36H,11-13H2,1-5H3/t17-,18-,19+,21+,22-,23-,24-,27+,28-,29-/m0/s1

InChI Key

ULZWCGMUIFQZOD-KIDMXVSKSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)O

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.